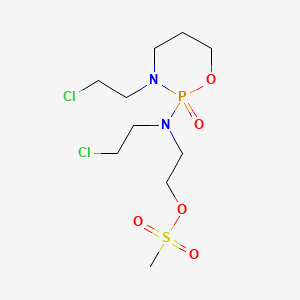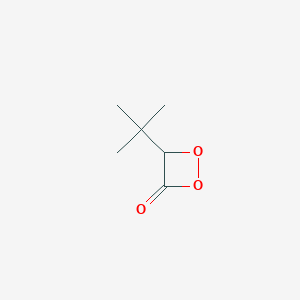
4-tert-Butyl-1,2-dioxetan-3-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-tert-Butyl-1,2-dioxetan-3-one is an organic compound with the molecular formula C6H10O3. It is a member of the dioxetane family, which are four-membered ring peroxides. These compounds are known for their chemiluminescent properties, making them of significant interest in various scientific fields.
Preparation Methods
The synthesis of 4-tert-Butyl-1,2-dioxetan-3-one typically involves the reaction of tert-butyl hydroperoxide with a suitable carbonyl compound under controlled conditions. One common method includes the use of triphosgene and anhydrous toluene as solvents, with the reaction being carried out under an inert atmosphere to prevent unwanted side reactions . Industrial production methods may vary, but they generally follow similar principles, ensuring high yield and purity of the final product.
Chemical Reactions Analysis
4-tert-Butyl-1,2-dioxetan-3-one undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the reagents and conditions used.
Reduction: Reduction reactions can lead to the cleavage of the peroxide bond, resulting in the formation of alcohols or other reduced species.
Substitution: The tert-butyl group can be substituted with other functional groups under appropriate conditions.
Common reagents used in these reactions include hydrogen peroxide, sodium borohydride, and various acids and bases. The major products formed depend on the specific reaction pathway chosen.
Scientific Research Applications
4-tert-Butyl-1,2-dioxetan-3-one has a wide range of applications in scientific research:
Chemistry: It is used as a chemiluminescent probe in various analytical techniques.
Biology: The compound’s luminescent properties make it useful in bioimaging and diagnostic assays.
Medicine: Research is ongoing into its potential use in medical diagnostics and therapeutic applications.
Mechanism of Action
The mechanism by which 4-tert-Butyl-1,2-dioxetan-3-one exerts its effects is primarily through its chemiluminescent properties. When the peroxide bond in the dioxetane ring is cleaved, it releases energy in the form of light. This process involves the formation of an excited state intermediate, which then relaxes to the ground state, emitting photons in the process. The molecular targets and pathways involved in this mechanism are still under investigation, but it is known that the compound interacts with various biological molecules, leading to its diverse applications.
Comparison with Similar Compounds
4-tert-Butyl-1,2-dioxetan-3-one can be compared with other dioxetanes and peroxides:
4-tert-Butyl-3-iodoheptane: Another tert-butyl substituted compound, but with different chemical properties and applications.
tert-Butyl Methyl Ether: A common solvent with different functional groups and uses.
The uniqueness of this compound lies in its chemiluminescent properties, which are not shared by many other similar compounds.
Properties
CAS No. |
36156-93-1 |
|---|---|
Molecular Formula |
C6H10O3 |
Molecular Weight |
130.14 g/mol |
IUPAC Name |
4-tert-butyldioxetan-3-one |
InChI |
InChI=1S/C6H10O3/c1-6(2,3)4-5(7)9-8-4/h4H,1-3H3 |
InChI Key |
VRHUHGRKSYVHCJ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)(C)C1C(=O)OO1 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{[4-(Diethylamino)but-2-yn-1-yl]oxy}cyclohexan-1-ol](/img/structure/B14668975.png)
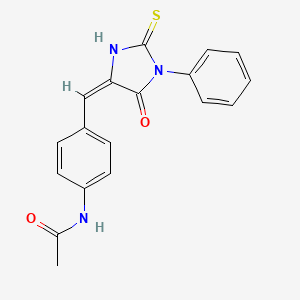


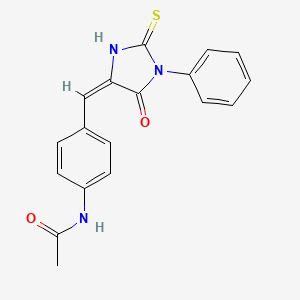
![4-Pentylphenyl 3-[4-(pentyloxy)phenyl]prop-2-enoate](/img/structure/B14669012.png)
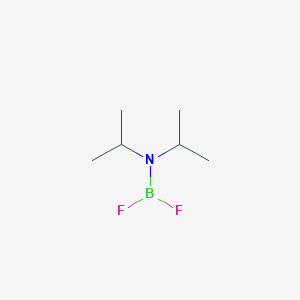
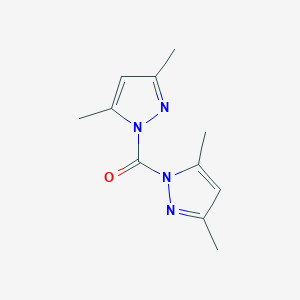
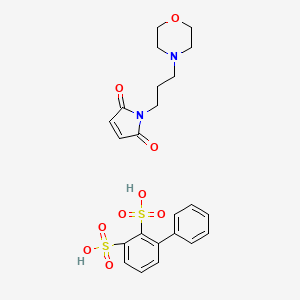
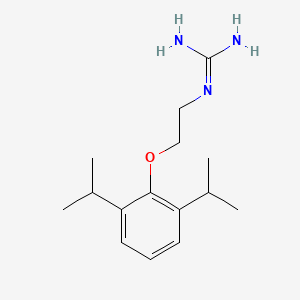
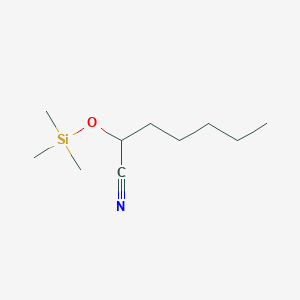
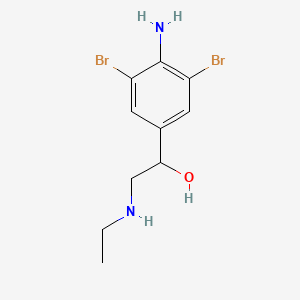
![2-(Chloromethyl)oxirane;4-[2-(4-hydroxyphenyl)propan-2-yl]phenol;2-methyloxirane](/img/structure/B14669073.png)
